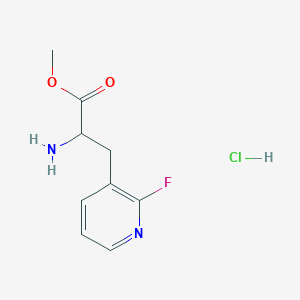![molecular formula C8H14FN3O2S B2737893 N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411296-17-6](/img/structure/B2737893.png)
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride, also known as E64d, is a chemical compound that belongs to the class of sulfonamide-based cysteine protease inhibitors. It is widely used in scientific research for its ability to inhibit proteases, which are enzymes that play an essential role in various biological processes, including protein degradation, cell signaling, and immune response.
Wirkmechanismus
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemical and Physiological Effects:
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has also been shown to have antiviral activity against several viruses, including HIV-1, hepatitis C virus, and influenza A virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is a highly specific and potent inhibitor of cysteine proteases. It has a long half-life and is stable under a wide range of experimental conditions, making it an ideal tool for studying the role of cysteine proteases in various biological processes. However, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has some limitations, including its irreversible binding to the active site of cysteine proteases, which makes it difficult to study the kinetics of protease inhibition. Additionally, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride may have off-target effects on other enzymes, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride. One area of interest is the development of more potent and selective cysteine protease inhibitors based on the structure of N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride. Another area of research is the identification of new cysteine protease targets and the development of inhibitors that are specific for these targets. Additionally, N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride may have potential therapeutic applications for the treatment of cancer, inflammation, and neurodegenerative diseases, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride involves the reaction of N-methylsulfamoyl fluoride with 1-ethyl-5-methylpyrazole-4-methanol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is primarily used as a research tool to study the role of cysteine proteases in various biological processes. It has been shown to inhibit several cysteine proteases, including cathepsins B, H, L, and S, which are involved in antigen processing and presentation, apoptosis, and tumor invasion. N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has also been used to study the role of cysteine proteases in viral replication, neurodegenerative diseases, and inflammation.
Eigenschaften
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN3O2S/c1-4-12-7(2)8(5-10-12)6-11(3)15(9,13)14/h5H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMLWKWASLJHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-5-methylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2737811.png)
![N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737812.png)
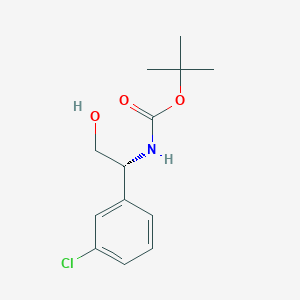
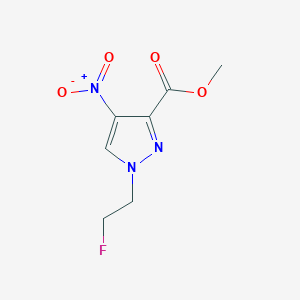
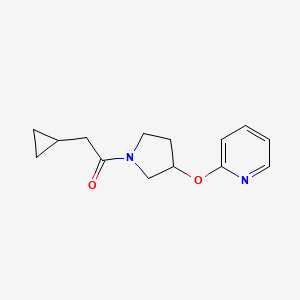
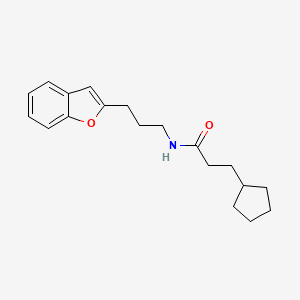
![4-Chloro-2-[(diethylamino)(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B2737821.png)
![4-[(2,5-dimethylphenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2737822.png)
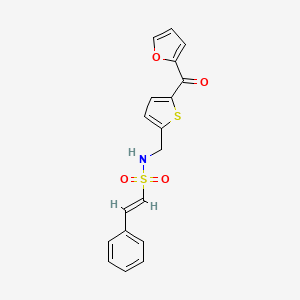

![Methyl 4-({2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)benzoate](/img/structure/B2737827.png)
![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)
![5-(3-fluoro-4-methylphenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2737829.png)
